An In-depth Technical Guide to the Physicochemical Properties of Hexanoate
An In-depth Technical Guide to the Physicochemical Properties of Hexanoate
This technical guide provides a comprehensive overview of the core physicochemical properties of hexanoate (B1226103), the conjugate base of hexanoic acid. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows.
Core Physicochemical Properties
Hexanoate, a six-carbon short-chain fatty acid anion, plays a role as both a human and plant metabolite.[1] Its physicochemical characteristics are fundamental to its biological function and behavior in various systems.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of hexanoate and its corresponding acid, hexanoic acid.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁O₂⁻ | PubChem[1] |
| Molecular Weight | 115.15 g/mol | PubChem[1] |
| pKa (Hexanoic Acid) | 4.88 | BenchChem[2] |
| logP (Hexanoic Acid) | 1.88 | FooDB[3] |
| Water Solubility (Hexanoic Acid) | 9.72 g/L | FooDB[3] |
| Melting Point (Hexanoic Acid) | -3.4 °C | --- |
| Boiling Point (Hexanoic Acid) | 205 °C | --- |
| Melting Point (Methyl Hexanoate) | -71.0 °C | Wikipedia[4] |
| Boiling Point (Methyl Hexanoate) | 149.5 °C | Wikipedia[4] |
| Melting Point (Ethyl Hexanoate) | -67 °C | ChemicalBook[5] |
| Boiling Point (Ethyl Hexanoate) | 168 °C | ChemicalBook[5] |
| Melting Point (Propyl Hexanoate) | -68 °C | Wikipedia[6] |
| Boiling Point (Propyl Hexanoate) | 186 °C | Wikipedia[6] |
| Melting Point (Butyl Hexanoate) | -68.4 °C | PubChem[7] |
| Boiling Point (Butyl Hexanoate) | 208 °C | PubChem[7] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in research and development. The following sections detail standard methodologies for measuring pKa, solubility, and logP.
Determination of pKa
The pKa, a measure of acid strength, is commonly determined using potentiometric titration or spectrophotometric methods.[8]
Potentiometric Titration:
-
Preparation: A standardized solution of a strong base (e.g., NaOH) is prepared. The weak acid (hexanoic acid) is dissolved in deionized water to a known concentration.
-
Titration: The acid solution is placed in a beaker with a calibrated pH electrode. The strong base is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[9]
Spectrophotometric Method:
-
Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the indicator (in this case, hexanoic acid if it has a suitable chromophore, or a pH indicator) is also prepared.
-
Measurement: The absorbance of the indicator in each buffer solution is measured at a specific wavelength where the protonated and deprotonated forms have different absorbances.[8][10]
-
Analysis: The ratio of the absorbances is plotted against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[11]
Determination of Solubility
The solubility of a compound in a particular solvent is the maximum amount of that compound that can be dissolved at a given temperature.
Shake-Flask Method:
-
Preparation: An excess amount of the solute (e.g., sodium hexanoate) is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis.[12]
Determination of logP
The partition coefficient (P), expressed as its logarithm (logP), quantifies the lipophilicity of a compound by measuring its differential solubility in a biphasic system, typically octanol (B41247) and water.
Shake-Flask Method:
-
Preparation: A known amount of the compound is dissolved in a mixture of pre-saturated octanol and water in a separation funnel.
-
Partitioning: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand until the phases have completely separated.
-
Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11][13]
Biological Significance and Signaling
Fatty acids, including hexanoate, are not only metabolic intermediates but also act as signaling molecules that can modulate various cellular processes.[14][15] They can influence the activity of proteins such as G-protein coupled receptors (GPCRs), protein kinases, and ion channels.[15]
One key pathway involves the activation of free fatty acid receptors (FFARs), which are GPCRs. For instance, long-chain fatty acids are known to activate FFAR1 and FFAR4.[16][17] While hexanoate is a short-chain fatty acid, it can influence cellular signaling, and its metabolism is integral to various pathways. The biosynthesis of hexanoyl-CoA, a derivative of hexanoate, is a crucial step in the production of certain cannabinoids in Cannabis sativa.[18]
References
- 1. Hexanoate | C6H11O2- | CID 4398339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanoic acid, potassium salt | 19455-00-6 | Benchchem [benchchem.com]
- 3. Showing Compound Hexanoic acid (FDB013897) - FooDB [foodb.ca]
- 4. Methyl hexanoate - Wikipedia [en.wikipedia.org]
- 5. Ethyl Hexanoate | 123-66-0 [chemicalbook.com]
- 6. Propyl hexanoate - Wikipedia [en.wikipedia.org]
- 7. Butyl hexanoate | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ulm.edu [ulm.edu]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. acdlabs.com [acdlabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 17. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]
